molecular formula C19H21N3O5 B2457806 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1396760-08-9

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2457806
M. Wt: 371.393
InChI Key: ULUKKNVRMWNQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.393. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Arylmethylidene derivatives of furan-2(3H)-ones, closely related to the core structure of the compound , serve as important precursors for synthesizing various heterocyclic compounds, including those with pyrimidine and pyridazine structures, which are analogues of nitrogen-containing bases of the pyrimidine series. These compounds have been found to exhibit plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Materials Science

  • Furan derivatives are identified as potential substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. Research has developed processes for the efficient conversion of fructose to 5-hydroxymethylfurfural (HMF), a furan derivative, highlighting the potential of furan compounds in sustainable materials production (Román‐Leshkov, Chheda, & Dumesic, 2006).

Biological Activity

  • The study of furan-amidines, which are structurally similar to the queried compound, has shown that these compounds are potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), suggesting their potential use in cancer chemotherapy and malaria treatment. Novel analogues of these compounds have been evaluated for their solubility, basicity, and NQO2 activity, with certain analogues demonstrating inhibition of Plasmodium falciparum growth (Alnabulsi et al., 2018).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-12-4-5-14(9-15(12)22-7-2-3-17(22)24)21-19(26)18(25)20-10-16(23)13-6-8-27-11-13/h4-6,8-9,11,16,23H,2-3,7,10H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUKKNVRMWNQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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